

N2,N2-dimethylpyridine-2,4-diamine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N2,N2-dimethylpyridine-2,4-diamine*

Cat. No.: *B1291724*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical, chemical, and known synthetic aspects of **N2,N2-dimethylpyridine-2,4-diamine** (CAS No: 90008-36-9). Due to its status as a relatively under-researched compound, this document consolidates the limited available experimental data with predicted properties to offer a comprehensive resource. The guide includes a detailed experimental protocol for its synthesis, complete with characterization data. Notably, there is a significant lack of public information regarding the biological activity and pharmacological profile of this specific isomer, a gap this guide highlights for the scientific community.

Chemical Identity and Physical Properties

N2,N2-dimethylpyridine-2,4-diamine, also known by its synonym 2-dimethylamino-4-aminopyridine, is a substituted pyridinediamine. Its core structure consists of a pyridine ring with a dimethylamino group at the 2-position and a primary amino group at the 4-position.

Table 1: Compound Identifiers

Identifier	Value
IUPAC Name	N2,N2-dimethylpyridine-2,4-diamine
CAS Number	90008-36-9
Molecular Formula	C ₇ H ₁₁ N ₃ [1]
Molecular Weight	137.18 g/mol
Synonyms	2-dimethylamino-4-aminopyridine, 2-Dimethylamino-4-amino-pyridin, N2,N2-Dimethyl-pyridine-2,4-diamine, 4-amino-2-dimethylaminopyridine, 4-Amino-2-dimethylamino-pyridin [1]

Table 2: Physical and Chemical Properties

Property	Value	Source
Melting Point	149-151 °C	Experimental
Boiling Point	Data not available	-
Solubility	Data not available	-
pKa	Data not available	-

Spectral and Analytical Data

Limited experimental spectral data is available for **N2,N2-dimethylpyridine-2,4-diamine**. The following data was reported in the context of a synthesis protocol.

Table 3: Spectral Data

Data Type	Details
^1H NMR (400 MHz, DMSO-d6)	δ 7.58 (d, J = 5.6 Hz, 1H), 5.84 (dd, J = 5.6, 1.8 Hz, 1H), 5.68 (d, J = 1.8 Hz, 1H), 5.57 (s, 2H), 2.89 (s, 6H)[2]
Mass Spectrometry (ESI)	m/z 138.05 [M+H] ⁺ [2]
^{13}C NMR	Data not available
Infrared (IR)	Data not available

Synthesis and Reactivity

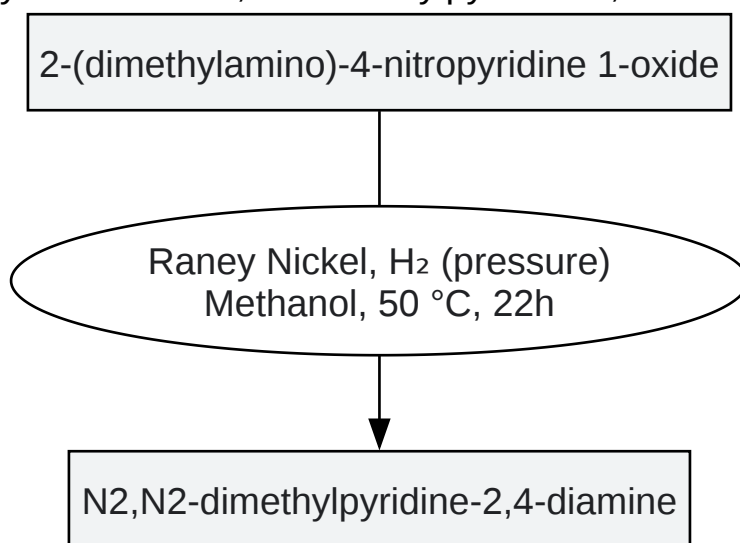
The primary documented synthesis of **N2,N2-dimethylpyridine-2,4-diamine** involves the reduction of a nitro-substituted pyridine N-oxide precursor.

Experimental Protocol: Synthesis from 2-(dimethylamino)-4-nitropyridine 1-oxide

A detailed experimental protocol for the synthesis of **N2,N2-dimethylpyridine-2,4-diamine** has been published and is outlined below.[2]

Reaction Scheme:

Synthesis of N2,N2-dimethylpyridine-2,4-diamine



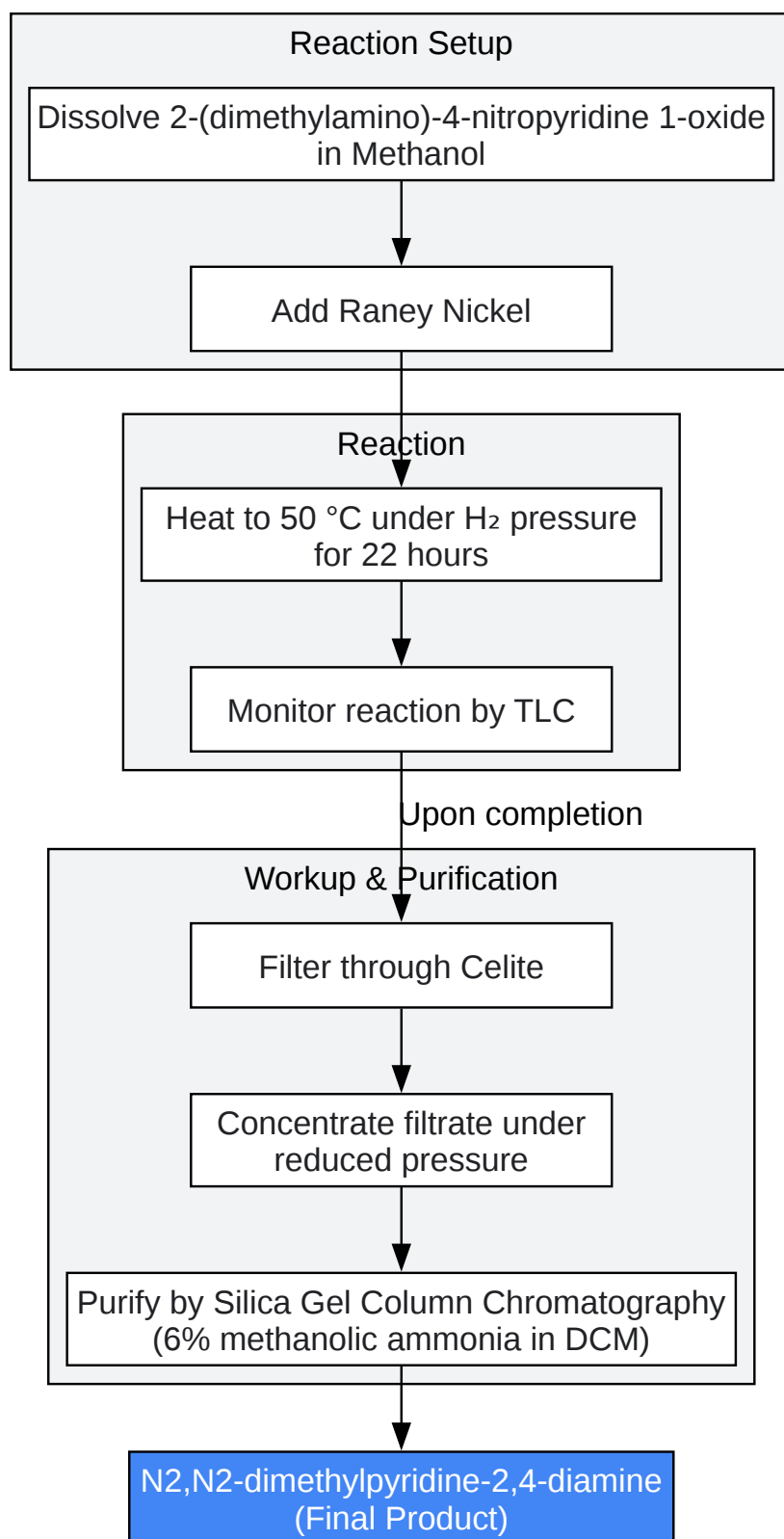
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Caption: Reaction scheme for the synthesis of **N2,N2-dimethylpyridine-2,4-diamine**.

Procedure:

- To a stirred solution of 2-(dimethylamino)-4-nitropyridine 1-oxide (2 g, 10.92 mmol) in methanol (100 mL), Raney nickel (2 g) was added.[2]
- The reaction mixture was heated to 50°C under hydrogen pressure for 22 hours.[2]
- The progress of the reaction was monitored by Thin Layer Chromatography (TLC).[2]
- Upon completion, the reaction mixture was filtered through celite, and the filtrate was concentrated under reduced pressure.[2]
- The crude product was purified by silica gel (100:200 mesh) column chromatography using 6% methanolic ammonia in dichloromethane as the eluent to afford **N2,N2-dimethylpyridine-2,4-diamine** (1.1 g, 74% yield).[2]

Experimental Workflow Diagram:



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Caption: Experimental workflow for the synthesis of **N₂,N₂-dimethylpyridine-2,4-diamine**.

Biological and Pharmacological Activity

As of the date of this guide, there is no publicly available information on the specific biological activities, mechanism of action, or pharmacological properties of **N2,N2-dimethylpyridine-2,4-diamine**.

The broader class of aminopyridines, however, is known for a wide range of biological and pharmacological effects.[3] They are recognized as essential heterocycles in medicinal chemistry.[3] For instance, certain aminopyridine derivatives function by blocking voltage-gated potassium channels.[3] The well-known compound 4-aminopyridine (4-AP) acts as a potassium channel blocker and is used to improve walking speed in patients with multiple sclerosis.[4][5] Other aminopyridine-containing drugs have been developed for various therapeutic areas.[3]

Substituted pyridines and their derivatives have been investigated for a multitude of biological activities, including but not limited to:

- Antiparasitic[6]
- Anti-inflammatory[6]
- Antihistamine[6]
- Antibacterial[6]
- Antiviral[6]
- Anticonvulsant[6]
- Anti-Alzheimer's[6]
- Antifungal[6]
- Antidiabetic[6]
- Analgesic properties[6]

Given the diverse bioactivities of the aminopyridine scaffold, **N2,N2-dimethylpyridine-2,4-diamine** represents a potential candidate for screening in various biological assays to uncover

novel therapeutic applications. However, dedicated studies on this specific isomer are required to determine its pharmacological profile.

Safety and Handling

Specific safety and handling information for **N2,N2-dimethylpyridine-2,4-diamine** is limited. Based on data for similar compounds, it should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

N2,N2-dimethylpyridine-2,4-diamine is a compound with defined synthetic accessibility and some characterized physical and spectral properties. However, a significant knowledge gap exists concerning its biological and pharmacological activities. This technical guide serves as a foundational document for researchers and drug development professionals, providing the available data and highlighting the untapped potential for future investigation into the therapeutic applications of this molecule. The detailed synthesis protocol provided herein should facilitate further research into this under-explored chemical entity.

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